5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
CAS No.: 1299607-35-4
Cat. No.: VC3428161
Molecular Formula: C13H8BrClN2O2S
Molecular Weight: 371.64 g/mol
* For research use only. Not for human or veterinary use.
![5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine - 1299607-35-4](/images/structure/VC3428161.png)
Specification
CAS No. | 1299607-35-4 |
---|---|
Molecular Formula | C13H8BrClN2O2S |
Molecular Weight | 371.64 g/mol |
IUPAC Name | 1-(benzenesulfonyl)-5-bromo-2-chloropyrrolo[2,3-b]pyridine |
Standard InChI | InChI=1S/C13H8BrClN2O2S/c14-10-6-9-7-12(15)17(13(9)16-8-10)20(18,19)11-4-2-1-3-5-11/h1-8H |
Standard InChI Key | XZZFOYZAOFCGGV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)Br)Cl |
Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)Br)Cl |
Introduction
Fundamental Properties and Characteristics
Chemical Identity and Nomenclature
5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is formally identified by its IUPAC name, though it may appear under various synonyms in different chemical databases and literature. The compound is precisely tracked in chemical registries through its unique identifier.
Table 1: Chemical Identification Parameters
Parameter | Value |
---|---|
IUPAC Name | 5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
CAS Registry Number | 1299607-35-4 |
Molecular Formula | C₁₃H₈BrClN₂O₂S |
MDL Number | MFCD18803502 |
The compound belongs to a class of heterocycles featuring the pyrrolo[2,3-b]pyridine scaffold, which is considered a privileged structure in medicinal chemistry research due to its presence in various biologically active compounds .
Physicochemical Properties
The physicochemical properties of 5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine influence its behavior in chemical reactions, biological systems, and formulation considerations.
Table 2: Physical and Chemical Properties
Property | Value | Determination Method |
---|---|---|
Molecular Weight | 371.64 g/mol | Calculated from molecular formula |
Physical State | Solid | Based on structural characteristics |
Density | 1.73±0.1 g/cm³ | Predicted value |
Boiling Point | 516.2±60.0 °C | Predicted value |
pKa | -2.10±0.30 | Predicted value |
Appearance | Typically a crystalline solid | Based on related structures |
The compound possesses two halogen substituents (bromine and chlorine) which contribute to its relatively high molecular weight and influence its physicochemical behavior. The predicted high boiling point (516.2±60.0 °C) suggests low volatility under standard conditions, which is consistent with the presence of heavy atoms and the extended aromatic system .
Parameter | Classification/Description |
---|---|
Hazard Class | IRRITANT |
Hazard Symbols | Xn - Harmful |
Risk Codes | R22 - Harmful if swallowed R36 - Irritating to the eyes |
Safety Description | S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice |
Storage Condition | Room Temperature |
The compound is classified as an irritant with specific risk codes indicating potential harm if swallowed (R22) and eye irritation (R36). These classifications necessitate appropriate handling procedures and personal protective equipment when working with this compound .
Structural Features and Chemical Reactivity
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine contains several distinct functional groups that define its chemical behavior:
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A pyrrolo[2,3-b]pyridine core (also known as 7-azaindole)
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A phenylsulfonyl group attached to the pyrrole nitrogen (N-1 position)
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A bromine substituent at the 5-position
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A chlorine substituent at the 2-position
The presence of these functional groups creates a complex electronic distribution within the molecule, influencing its reactivity patterns and potential applications. The halogen substituents (bromine and chlorine) introduce electron-withdrawing effects and serve as potential sites for various synthetic transformations, particularly cross-coupling reactions.
Synthetic Pathways and Preparation
Key Intermediates and Related Compounds
The related compound 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1001070-33-2) is a probable intermediate in the synthesis of 5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. Various synthetic methods for this intermediate have been reported with yields ranging from 76% to 100%, depending on reaction conditions.
Table 4: Reported Synthetic Methods for Related Intermediate
Base | Sulfonylating Agent | Solvent | Temperature | Reaction Time | Yield |
---|---|---|---|---|---|
NaH | Benzenesulfonyl chloride | THF | 0°C to RT | Overnight | 95% |
NaH | Benzenesulfonyl chloride | DMF | 0°C to RT | 1-2 hours | 99.6% |
NaOH | Benzenesulfonyl chloride | DCM | 0°C to RT | 12 hours | 100% |
- | Benzenesulfonyl chloride | Pyridine | 85°C | 4 hours | 92.2% |
This intermediate lacks the 2-chloro substituent that is present in 5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, illustrating the synthetic progression toward the target compound .
Applications and Research Significance
Role in Medicinal Chemistry
The pyrrolo[2,3-b]pyridine scaffold present in 5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has significant importance in medicinal chemistry. Compounds containing this core structure have shown various biological activities, including:
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Kinase inhibition
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Anti-cancer properties
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Anti-inflammatory activities
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CNS-active compounds
The specific halogenated derivative likely serves as an important synthetic intermediate in the development of more complex biologically active molecules. The presence of the bromine and chlorine substituents provides handle points for further functionalization through various metal-catalyzed coupling reactions, enabling the construction of diverse compound libraries for medicinal chemistry screening.
Synthetic Utility
5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine predominantly functions as a building block in organic synthesis. Its utility stems from:
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The differential reactivity of the bromine and chlorine substituents, allowing for selective functionalization
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The protected nitrogen that directs reactivity and can be deprotected at an appropriate synthetic stage
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The rigid heterocyclic core that provides defined spatial arrangement of substituents
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Potential for selective cross-coupling reactions at either halogen position
These attributes make the compound valuable in developing synthetic routes to complex molecules, particularly those relevant to pharmaceutical research and development.
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